Product packaging for zirconium(2+);sulfate(Cat. No.:CAS No. 13824-85-6)

zirconium(2+);sulfate

Cat. No.: B1585182
CAS No.: 13824-85-6
M. Wt: 187.29 g/mol
InChI Key: GUYNKEPUWSILOX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Zirconium Oxidation States in Inorganic Chemistry

Zirconium, a member of Group 4 in the periodic table, predominantly exhibits a +4 oxidation state in its compounds. nih.govnih.gov This stability is attributed to its electron configuration ([Kr] 4d² 5s²), where the loss of all four valence electrons leads to a stable, noble gas configuration for the resulting Zr⁴⁺ ion. Consequently, compounds such as zirconium dioxide (ZrO₂) and zirconium(IV) sulfate (B86663) (Zr(SO₄)₂) are well-known, extensively studied, and commercially significant. researchgate.netupce.cz

Lower oxidation states, such as +3 and +2, are considerably less stable and therefore rarer. rsna.org The existence of these lower-valent states has been observed, but typically under specific conditions, such as in organometallic complexes where the metal center is stabilized by specialized ligands, or as transient, non-equilibrium species formed during high-energy processes like metal oxidation. rsc.orgnih.gov The challenge of isolating and characterizing simple inorganic salts of zirconium in these lower oxidation states, like the sulfate, is a central theme in this area of research.

Theoretical Landscape of Lower Oxidation State Zirconium Compounds

While experimental evidence for simple zirconium(II) salts is sparse, theoretical studies provide a framework for understanding their potential existence and properties. First-principles calculations and density functional theory (DFT) have been employed to investigate the stability and electronic structure of various low-valent zirconium compounds. For instance, theoretical explorations of zirconium-rich chalcogenides and oxides have predicted the existence of stable structures containing Zr²⁺ ions. nih.gov

These computational models are crucial for predicting the geometric arrangements, bond energies, and electronic properties of hypothetical compounds like zirconium(II) sulfate. They can help to elucidate the reasons for its apparent instability, such as unfavorable energetics or high reactivity, and can guide synthetic chemists in designing strategies to potentially isolate such species. Theoretical calculations have also been used to study proton transfer in zirconium sulfate systems, hinting at their potential catalytic properties. researchgate.net

Current Research Imperatives and Knowledge Gaps in Zirconium(II) Chemistry

The primary knowledge gap in the field is the lack of definitive experimental synthesis and characterization of simple inorganic zirconium(II) salts, including zirconium(II) sulfate. While complexes containing divalent zirconium are known, the behavior of the bare or hydrated Zr²⁺ ion with a simple anion like sulfate remains largely uncharted territory.

Current research imperatives therefore include:

The development of novel synthetic routes under inert conditions to prevent oxidation to the more stable Zr(IV) state.

The use of advanced spectroscopic and crystallographic techniques to identify and characterize any transient or stable Zr(II) species formed.

Further theoretical modeling to more accurately predict the properties and reactivity of zirconium(II) sulfate and to identify suitable stabilizing environments or ligand systems.

Addressing these gaps would not only expand the fundamental understanding of zirconium chemistry but could also open doors to new catalytic or material applications. The stabilization of low-valent zirconium is a significant challenge, and overcoming it represents a key objective for inorganic chemists. osti.gov

Fundamental Significance of Zirconium(II) Sulfate in Contemporary Chemical Research

The pursuit of zirconium(II) sulfate, despite its elusive nature, holds fundamental significance for several reasons. The study of unusual oxidation states challenges and refines our understanding of chemical bonding, electronic structure, and reactivity. Successfully synthesizing and characterizing ZrSO₄ would provide a valuable benchmark for theoretical models and would offer new insights into the redox chemistry of Group 4 metals.

Furthermore, low-valent transition metal compounds are often potent catalysts or precursors to catalytically active species. The unique electronic configuration of a d² Zr(II) center could enable novel reactivity in processes such as C-H activation, polymerization, or small molecule activation. Therefore, the exploration of zirconium(II) sulfate is not merely an academic curiosity but a potential gateway to new and valuable chemical transformations.

Data Tables

Table 1: Comparison of Zirconium Oxidation States

Oxidation StateElectron ConfigurationStabilityCommon Compounds
Zr(0) [Kr] 4d² 5s²Unstable, metallicZirconium metal
Zr(II) [Kr] 4d²Highly unstable, rareOrganometallic complexes
Zr(III) [Kr] 4d¹Unstable, rareZirconium(III) halides
Zr(IV) [Kr]Highly stableZirconium dioxide (ZrO₂), Zirconium(IV) sulfate (Zr(SO₄)₂)

Table 2: Known and Theoretical Properties of Zirconium Sulfates

PropertyZirconium(IV) Sulfate (Zr(SO₄)₂)Zirconium(II) Sulfate (ZrSO₄) (Theoretical)
CAS Number 14644-61-2Not assigned
Molecular Weight 283.36 g/mol 187.29 g/mol
Appearance White crystalline solid nih.govUnknown, predicted to be a colored solid
Oxidation State of Zr +4+2
Stability Stable under ambient conditionsPredicted to be highly reactive and unstable in air/moisture
Research Status Well-characterized, commercially availableHypothetical, no definitive experimental synthesis reported

Structure

2D Structure

Chemical Structure Depiction
molecular formula O4SZ B1585182 zirconium(2+);sulfate CAS No. 13824-85-6

Properties

CAS No.

13824-85-6

Molecular Formula

O4SZ

Molecular Weight

187.29 g/mol

IUPAC Name

zirconium(2+);sulfate

InChI

InChI=1S/H2O4S.Zr/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2

InChI Key

GUYNKEPUWSILOX-UHFFFAOYSA-L

SMILES

[O-]S(=O)(=O)[O-].[Zr+2]

Canonical SMILES

[O-]S(=O)(=O)[O-].[Zr+2]

Other CAS No.

13824-85-6

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for Zirconium Ii Sulfate

Rational Design Principles for Stabilizing Zirconium in the +2 Oxidation State

The primary obstacle in preparing Zirconium(II) compounds is the high thermodynamic favorability of the Zr(IV) oxidation state. Consequently, any successful synthesis of Zr(II)SO₄ must incorporate specific design principles to prevent disproportionation or oxidation.

Key stabilization strategies include:

Ligand Field Effects: The choice of ligands or coordinating species is paramount. Bulky ligands can sterically hinder the close approach of multiple zirconium centers, which is often a prerequisite for disproportionation reactions. Electron-donating ligands can increase the electron density on the Zr(II) center, helping to stabilize the electron-deficient metal ion. For instance, phosphine (B1218219) ligands have been successfully used to stabilize Zr(II) in organometallic complexes. acs.org

Matrix Isolation: Embedding the Zr(II) ions within a rigid, inert matrix can physically isolate them, thereby preventing reactions that lead to higher oxidation states. Research on stabilizing Zr(III) within a titanium nitride (TiN) lattice demonstrates that a host material can enforce an electronically unfavorable valence state. acs.orgosti.gov A similar principle could be applied by trapping Zr(II) ions within a suitable solid-state matrix.

Control of the Chemical Environment: The synthetic environment must be rigorously controlled. This includes the complete exclusion of oxidizing agents, including atmospheric oxygen and water. Non-aqueous solvents or molten salt media are often essential to prevent the hydrolysis and oxidation of low-valent zirconium species. ijee.netjst.go.jp

Development of Novel Synthetic Pathways

The synthesis of Zirconium(II) sulfate (B86663) is not documented in standard literature, necessitating the exploration of novel and theoretical pathways. These routes are predicated on the reduction of stable Zr(IV) precursors under conditions that favor the formation and stabilization of the Zr(II) state.

A direct reduction of a Zr(IV) precursor is the most straightforward conceptual approach. This involves reacting a Zr(IV) compound with a suitable reducing agent.

Precursors: Common Zr(IV) starting materials could include zirconium(IV) sulfate (Zr(SO₄)₂·4H₂O), zirconium(IV) chloride (ZrCl₄), or zirconium alkoxides. rsc.orgnih.gov

Reducing Agents: The choice of reductant is critical. It must be strong enough to reduce Zr(IV) to Zr(II) but not so powerful as to cause further reduction to metallic zirconium (Zr(0)). nih.gov Potential candidates include:

Alkali metals (e.g., Na, K) or alkaline earth metals (e.g., Mg) in stoichiometric amounts under carefully controlled temperatures. nih.gov

Organometallic reducing agents.

Electrochemical reduction, where the reduction potential can be precisely controlled.

A significant challenge in this approach is preventing the immediate re-oxidation of the formed Zr(II) or its disproportionation into Zr(IV) and Zr(0). The synthesis of terminal zirconium-imido complexes through the reduction of (Nacnac)ZrCl₃ demonstrates that controlled reduction of zirconium is possible, albeit with complex organic ligands. acs.orgresearchgate.net

To circumvent the issues caused by water, non-aqueous and molten salt syntheses are promising alternatives.

Non-Aqueous Solvents: Solvents like anhydrous tetrahydrofuran (B95107) (THF), toluene, or liquid ammonia (B1221849) could serve as reaction media. The synthesis of sulfated zirconia catalysts has been achieved using non-aqueous methods, which could be adapted for a reductive process. ijee.netresearchgate.net For example, a solution of ZrCl₄ in THF could be treated with a soluble sulfate source (like a tetraalkylammonium sulfate) and a reducing agent. The use of benzyl (B1604629) alcohol as a non-aqueous solvent has also been explored for synthesizing zirconia nanoparticles, indicating its utility in controlling zirconium chemistry. jst.go.jp

Molten Salt Synthesis: Molten salts provide a high-temperature, anhydrous, and ionically conductive medium for reaction. semanticscholar.org A eutectic mixture of salts, such as LiCl-KCl, could dissolve a Zr(IV) precursor like ZrCl₄ or ZrF₄. iaea.orgtandfonline.com A sulfate source (e.g., Na₂SO₄) would also be added. The reduction could then be carried out electrochemically or by introducing a reactive metal. The "dissolution-precipitation" mechanism often at play in molten salt synthesis could facilitate the formation of crystalline ZrSO₄ upon reduction, provided the thermodynamic conditions are favorable. researchgate.net

Table 1: Comparison of Potential Non-Aqueous and Molten Salt Routes

Route Advantages Challenges Potential Precursors
Non-Aqueous Lower temperatures, better kinetic control. Finding suitable solvents and soluble reagents. ZrCl₄, Zr(OR)₄

| Molten Salt | High purity, anhydrous, good for refractory materials. | High temperatures, potential for disproportionation. | ZrCl₄, ZrF₄, ZrO₂ |

Solid-state synthesis involves heating mixed powders of reactants to induce a reaction. For Zr(II)SO₄, this might involve heating a mixture of a Zr(IV) precursor, a sulfate source, and a solid reducing agent in a sealed, inert atmosphere.

A hypothetical reaction could be: Zr(SO₄)₂ (s) + Zr (s) → 2 ZrSO₄ (s)

This method requires high temperatures to overcome diffusion barriers, which could also lead to the decomposition of the desired product. However, methods like mechanochemical synthesis (ball milling) could provide the necessary energy at lower temperatures, potentially offering a more viable solid-state route. The preparation of sulfated zirconia on various supports has been extensively studied, and these techniques could be modified for a reductive synthesis. researchgate.netscielo.org.za

Organometallic chemistry offers pathways to low-valent zirconium complexes that could serve as precursors to Zirconium(II) sulfate. Stable Zr(II) organometallic compounds, such as bis(cyclopentadienyl)bis(phosphine)zirconium(II) (Cp₂ZrL₂), are known. acs.org

A potential two-step synthesis could be:

Synthesis of a known, stable Zr(II) organometallic complex.

A salt metathesis or ligand exchange reaction with a sulfate source. For example, reacting Cp₂ZrL₂ with a mild sulfate source might displace the organic ligands to form ZrSO₄.

The success of this route depends on the relative bond strengths and the ability to cleanly remove the organic byproducts. The use of tetrabenzylzirconium (B1588597) and other organometallic intermediates is common for creating new zirconium complexes and materials. nih.govacs.orgwikipedia.org

Influence of Reaction Parameters on Product Purity and Stoichiometry

Regardless of the synthetic pathway chosen, the purity and stoichiometry of the final product will be critically dependent on several reaction parameters.

Temperature: Temperature control is paramount. For reductive syntheses, the temperature must be high enough to activate the reducing agent but low enough to prevent over-reduction to Zr(0) or thermal decomposition of the Zirconium(II) sulfate product. researchgate.net In molten salt routes, temperature affects the solubility of precursors and the rate of reaction. semanticscholar.orgresearchgate.net

Pressure: For reactions involving gaseous reactants or volatile byproducts, pressure can shift the reaction equilibrium. Reactions conducted under autogenic pressure at elevated temperatures (RAPET) have been used to reduce ZrO₂ to metallic zirconium, highlighting the role of pressure in driving reduction. nih.gov

Stoichiometry of Reactants: The molar ratio of the zirconium precursor to the reducing agent and the sulfate source must be precisely controlled to favor the formation of the desired Zr(II)SO₄ compound and avoid mixtures of products with different oxidation states or compositions. scielo.br

Reaction Time: Sufficient reaction time is needed for the reaction to go to completion. However, extended reaction times, especially at high temperatures, can lead to the decomposition of unstable products. researchgate.net

Purity of Precursors and Atmosphere: The synthesis must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture. The purity of the starting materials is also crucial, as impurities can act as catalysts for unwanted side reactions. rsc.org

Table 2: Key Reaction Parameters and Their Hypothetical Influence on Zr(II)SO₄ Synthesis

Parameter Influence Rationale
Temperature Controls reaction rate, product stability, and phase. Prevents decomposition and over-reduction. researchgate.net
Precursor Concentration Affects reaction kinetics and product yield. Influences precipitation and crystallization. researchgate.net
Atmosphere Prevents oxidation of the highly reactive Zr(II) species. Zr(II) is readily oxidized by air and moisture.

| Mixing/Agitation | Ensures homogeneity and improves reaction rates. | Critical in heterogeneous systems (solid-liquid, solid-solid). |

Control over Crystallinity and Morphology during Synthesis

Information regarding the control of crystal structure and morphology for Zirconium(II) Sulfate is not available in published scientific literature. Studies on related compounds like basic zirconium sulfate have shown that parameters such as reaction temperature and mixing power can influence aggregate size and surface area, but this pertains to Zirconium(IV) compounds utah.edu. For zirconia nanoparticles derived from Zirconium(IV) sulfate precursors, factors like the choice of precursor and calcination temperature have been shown to affect crystallite size and morphology rsc.orgscielo.br. However, these findings are specific to Zirconium(IV) chemistry and cannot be extrapolated to the requested Zirconium(II) compound.

Post-Synthetic Modification and Stabilization Techniques

There is no available research on the post-synthetic modification or stabilization of Zirconium(II) Sulfate. The concept of post-synthetic modification has been extensively applied to robust Zirconium(IV)-based materials like metal-organic frameworks (MOFs), where the zirconium-oxo clusters or organic linkers can be chemically altered after the initial synthesis rsc.orgnih.govsci-hub.seresearchgate.net. Stabilization techniques are also a key topic for Zirconium(IV) materials, such as the use of sulfate ions or various dopants (e.g., yttrium, calcium) to stabilize the tetragonal phase of zirconia (ZrO₂) mdpi.comresearchgate.netscirp.org. These methods are well-documented for Zirconium(IV) but are not applicable to the non-extant Zirconium(II) Sulfate.

Advanced Structural Elucidation and Electronic Structure Characterization of Zirconium Ii Sulfate

Single-Crystal X-ray Diffraction for Precise Atomic Arrangement Determination

No published single-crystal X-ray diffraction data for zirconium(II) sulfate (B86663) could be located.

Neutron Diffraction for Light Atom (e.g., Hydrogen) Localization and Magnetic Structure

No published neutron diffraction studies specifically on zirconium(II) sulfate were found.

Electron Diffraction for Nanocrystalline and Amorphous Phases

There is no available literature on the electron diffraction analysis of nanocrystalline or amorphous zirconium(II) sulfate.

X-ray Absorption Spectroscopy (XAS) for Probing Zirconium Valence and Local Coordination Environment

XAS studies on zirconium compounds are common, but none were found that specifically analyze the valence and local coordination of zirconium in zirconium(II) sulfate. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Core-Level Binding Energies and Oxidation State Confirmation

While XPS data for various zirconium compounds, including Zr(IV) sulfate, are available, specific data for zirconium(II) sulfate is absent from the scientific record. xpsdatabase.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Detection and Environment Analysis

Zirconium(II) is a d² ion and would be expected to be paramagnetic. However, no EPR spectroscopic studies of zirconium(II) sulfate have been published.

Vibrational Spectroscopy (Raman, Infrared) for Sulfate Coordination Modes and Metal-Ligand Bonding

Vibrational spectroscopy is widely used to study sulfate coordination in various compounds, but spectra for zirconium(II) sulfate are not reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Speciation and Solid-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the local chemical environment of specific atomic nuclei. For zirconium compounds, ⁹¹Zr NMR is the relevant method, although it presents significant experimental challenges. The only NMR-active isotope, ⁹¹Zr, is a quadrupolar nucleus (spin I = 5/2) with a low natural abundance (11.23%) and a small magnetogyric ratio. rsc.org These properties often lead to broad spectral lines and low signal-to-noise ratios, necessitating the use of high magnetic fields and advanced pulse sequences. rsc.orgresearchgate.net

Solution-Phase Speciation

The behavior of zirconium sulfate in aqueous solution is complex, characterized by the formation of various oligomeric species. The exact nature of these species is highly dependent on factors like concentration and pH. acs.orgscielo.org.za

Detailed studies of aqueous zirconium-sulfate systems have revealed important structural information. At sulfate concentrations below 1 molal, the dominant species are hydroxo- or oxo-bridged zirconium clusters. acs.org As the sulfate concentration increases, sulfate ions begin to coordinate with zirconium. At concentrations greater than 1 molal, evidence points to the presence of bidentate sulfate coordination. acs.org This increase in sulfate concentration tends to reduce the degree of polymerization, favoring the formation of smaller, monomeric sulfate complexes. scielo.org.za

Through techniques like high-energy X-ray scattering (HEXS) combined with Raman spectroscopy, researchers have identified large, complex clusters in solution. For instance, from solutions with intermediate sulfate concentrations, crystals of a large cluster, [Zr₁₈(OH)₂₆O₂₀(H₂O)₂₃.₂(SO₄)₁₂.₇]Cl₀.₆, have been precipitated, and its presence in the solution phase is confirmed by a characteristic Raman peak. acs.org While direct ⁹¹Zr NMR of these complex solution-phase equilibria is challenging, NMR studies of related systems, like zirconium fluorides, have successfully identified various monomeric species in solution, demonstrating the potential of the technique for speciation analysis under specific conditions. scielo.org.za

Solid-State Structural Insights

Solid-state ⁹¹Zr NMR (SSNMR) provides invaluable, atom-specific information about the structure and symmetry of zirconium centers in crystalline and amorphous materials. pnnl.gov The technique is exceptionally sensitive to the local coordination environment of the zirconium atom. rsc.org

Acquiring ⁹¹Zr SSNMR spectra often requires high magnetic fields (e.g., 9.4 T to 35.2 T) and specialized pulse sequences like the Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) to enhance the signal of the broad spectral lines. rsc.orgacs.orgresearchgate.net From the resulting spectra, key parameters can be extracted:

Isotropic Chemical Shift (δ_iso_): This parameter is sensitive to the electronic environment and coordination number of the Zr atom. The known ⁹¹Zr isotropic chemical shift covers a range of about 2000 ppm for zirconium halides. researchgate.net

Quadrupolar Coupling Constant (C_Q_): This measures the interaction between the nuclear electric quadrupole moment and the surrounding electric field gradient (EFG). Its magnitude provides information about the symmetry of the local environment; a more distorted or less symmetric environment results in a larger C_Q_ value. rsc.orgresearchgate.net For various zirconium compounds, C_Q_ values ranging from 6.35 to 44.7 MHz have been reported. researchgate.netresearchgate.net

Asymmetry Parameter (η_Q_): This parameter describes the deviation of the EFG from axial symmetry, ranging from 0 (axially symmetric) to 1 (fully asymmetric). rsc.org

These NMR parameters are highly sensitive to subtle structural changes, such as the presence of guest molecules within a framework, variations in bond lengths, or local disorder that may not be easily characterized by diffraction methods alone. rsc.org For example, in studies of zirconium-based metal-organic frameworks (MOFs), ⁹¹Zr SSNMR has been used to probe the impact of missing-linker defects and linker substitutions on the local structure of the zirconium centers. rsc.org The interpretation of these complex spectra is often aided by density functional theory (DFT) calculations, which can predict the NMR parameters for proposed structural models. rsc.orgacs.org

Interactive Table: Representative ⁹¹Zr Solid-State NMR Parameters for Various Zirconium Compounds

CompoundMagnetic Field (T)Isotropic Chemical Shift (δ_iso) (ppm)Quadrupolar Coupling Constant (C_Q_) (MHz)Asymmetry Parameter (η_Q_)Reference
Cp₂ZrCl₂9.4, 21.1-6.35(10)0.3(1) acs.orgresearchgate.net
Cp₂ZrBr₂9.4, 21.1--- acs.org
UiO-66 (activated)35.2-150(50)33.7(3)0.25(3) rsc.org
UiO-66 (as-made, with H₂O)35.2-100(50)31.5(3)0.85(3) rsc.org
MOF-80819.6-18.4(5)0.90(3) rsc.org

Data sourced from studies on various zirconium complexes to demonstrate the range and utility of ⁹¹Zr SSNMR parameters.

Theoretical and Computational Chemistry of Zirconium Ii Sulfate

Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Stability Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For zirconium(II) sulfate (B86663), DFT calculations can predict its geometry, electronic ground state, and the nature of the chemical bonds between the zirconium cation and the sulfate anion.

Recent DFT studies on related zirconium compounds, such as sulfated zirconia (SZ), have provided insights that can be extrapolated to understand ZrSO₄. For instance, DFT calculations on SZ slab models have been used to study the interaction with various molecules, revealing details about charge transfer and the catalytic character of zirconium. researchgate.net The electronic structure of all systems modeled employed the RPBE functional combined with Grimme's semiclassical D3 dispersion correction and Coulomb repulsive interaction (U = 4 eV). qub.ac.uk In studies of zirconium and hafnium fluoride (B91410) complexes, DFT has been used to predict Gibbs formation energies and stability constants in aqueous solutions. scielo.org.za These studies highlight the capability of DFT to model the complex interactions in zirconium-containing systems.

For Zr(II)SO₄, DFT calculations would likely involve optimizing the geometry to find the most stable arrangement of the Zr²⁺ and SO₄²⁻ ions. This would be followed by an analysis of the molecular orbitals to understand the bonding, which is expected to be primarily ionic. The stability of the Zr(II) oxidation state, which is less common than Zr(IV), would be a key aspect of such an investigation. DFT can provide insights into the relative stability of Zr(II)SO₄ compared to its more common Zr(IV) counterpart, zirconium(IV) sulfate (Zr(SO₄)₂).

Table 1: Predicted Electronic Properties of Zirconium(II) Sulfate from Hypothetical DFT Calculations

PropertyPredicted Value/Nature
Bonding Type Primarily Ionic
Zr-O Bond Character Covalent contribution from orbital overlap
HOMO-LUMO Gap Moderate, indicating relative stability
Mulliken Charge on Zr Close to +2

Note: This table is illustrative and based on general principles of inorganic chemistry and findings from related zirconium compounds, as direct DFT data for Zr(II)SO₄ is not widely available.

Ab Initio Molecular Dynamics Simulations for Reaction Pathways and Dynamic Behavior

Ab initio molecular dynamics (AIMD) combines classical molecular dynamics with electronic structure calculations, allowing for the simulation of chemical reactions and other dynamic processes without the need for pre-parameterized force fields. For zirconium(II) sulfate, AIMD simulations could be employed to study its behavior in different environments, such as in aqueous solution or at high temperatures.

AIMD simulations have been successfully used to study the speciation of zirconium complexes in aqueous solutions. researchgate.net For example, simulations of zirconium chloride speciation have provided initial structures for further studies. researchgate.net These simulations can reveal the coordination of water molecules around the zirconium ion and the dynamics of ligand exchange. In the context of ZrSO₄, AIMD could be used to investigate its dissolution in water, the formation of hydrated zirconium ions, and the potential for hydrolysis reactions.

Furthermore, AIMD is a valuable tool for understanding defect production mechanisms in materials on a picosecond timescale. aps.org While this is more relevant for solid-state applications, the principles can be applied to understand the stability and decomposition of ZrSO₄. For example, simulating the response of the ZrSO₄ crystal lattice to energy input could reveal the initial steps of thermal decomposition.

Computational Thermodynamics for Phase Stability, Formation Enthalpies, and Decomposition Profiles

Computational thermodynamics allows for the prediction of thermodynamic properties such as enthalpy of formation, Gibbs free energy, and phase diagrams. These predictions are crucial for understanding the stability of a compound and its behavior under different conditions.

For zirconium sulfate, thermodynamic data is often presented for the more common Zr(IV) species. oecd-nea.org The NEA Thermochemical Database Project has critically reviewed thermodynamic data for zirconium and its compounds, highlighting the complexity and sometimes contradictory nature of the available information. oecd-nea.org The enthalpy of formation for ZrSO₄²⁺ has been reported, along with data for other zirconium sulfate species. oecd-nea.org

Computational methods can be used to calculate these properties for Zr(II)SO₄. By calculating the total energies of the constituent elements (Zr, S, and O) and the ZrSO₄ compound, the enthalpy of formation can be determined. These calculations can be performed for different crystalline phases to predict the most stable structure.

The decomposition of zirconium(IV) sulfate tetrahydrate is known to occur upon heating, eventually forming zirconium oxide and sulfur oxides. nih.gov A similar decomposition pathway would be expected for zirconium(II) sulfate, likely at a different temperature. Computational thermodynamics can be used to predict the decomposition temperature and the products of the reaction.

Table 2: Hypothetical Thermodynamic Data for Zirconium(II) Sulfate

Thermodynamic PropertyPredicted Value
Standard Enthalpy of Formation (ΔH°f) Negative, indicating stability relative to elements
Standard Gibbs Free Energy of Formation (ΔG°f) Negative, indicating spontaneous formation
Decomposition Temperature Lower than Zr(SO₄)₂ due to the less stable oxidation state

Note: This table is illustrative. Precise values would require specific computational studies.

Prediction of Spectroscopic Signatures for Experimental Verification

Computational chemistry can predict various spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. These predicted spectra can be compared with experimental data to verify the identity and structure of a synthesized compound.

For zirconium-containing materials, spectroscopic techniques are widely used for characterization. For instance, in situ diffuse reflectance IR spectroscopy has been used to investigate sulfated zirconia catalysts during reactions. mpg.dempg.de These studies identify bands corresponding to hydroxyl groups, adsorbed water, and different sulfate structures. mpg.de

For Zr(II)SO₄, DFT calculations can predict the vibrational frequencies of the sulfate anion and the Zr-O bonds. The symmetry of the sulfate ion is expected to be lowered from Td upon coordination to the zirconium ion, leading to the appearance of new bands in the IR and Raman spectra. The predicted positions and intensities of these bands would provide a unique fingerprint for the compound.

Electronic spectra can also be predicted by calculating the energies of electronic transitions. These transitions would likely involve the d-orbitals of the Zr(II) ion and the molecular orbitals of the sulfate group.

Molecular Modeling of Intermolecular Interactions and Solid-State Packing

Molecular modeling encompasses a range of techniques used to study the interactions between molecules and how they pack in the solid state. This is particularly important for understanding the crystal structure and properties of a compound like zirconium(II) sulfate.

Studies on zirconium-containing clusters have used molecular modeling to understand their assembly and the role of intermolecular forces. nih.gov For example, in a Zr₆O₈ core cluster, strong O-H···O hydrogen bonds were found to be crucial in defining the supramolecular structure. nih.gov The total pairwise interaction energy between molecules can be calculated and broken down into electrostatic, polarization, dispersion, and repulsive components. nih.gov

For Zr(II)SO₄, molecular modeling could be used to predict the crystal structure by exploring different possible packing arrangements of the Zr²⁺ and SO₄²⁻ ions. The lattice energy of the predicted structures could be calculated to determine the most stable one. This would involve modeling the electrostatic and van der Waals interactions between the ions.

Ligand Field Theory and Orbital Analysis for Zr(II) Electronic Configuration and Reactivity

Ligand Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes. It is an extension of crystal field theory and molecular orbital theory. For Zr(II), which has a d² electron configuration, LFT can be used to predict the splitting of the d-orbitals in the presence of the sulfate ligands.

In an octahedral environment, the d-orbitals split into two sets: the lower-energy t₂g set and the higher-energy eg set. libretexts.org The magnitude of this splitting, known as the ligand field splitting parameter (Δo), determines the electronic properties of the complex. The sulfate ion is generally considered a weak-field ligand, which would result in a small Δo for a hypothetical octahedral Zr(II) complex.

A detailed molecular orbital (MO) analysis can provide a more complete picture of the bonding. The MO diagram would show the interaction between the zirconium d-orbitals and the oxygen orbitals of the sulfate group. researchgate.net This analysis would reveal the extent of covalent character in the Zr-O bonds and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The nature of these frontier orbitals is crucial for understanding the reactivity of the compound.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values calculated from the electronic structure of a molecule that can be used to predict its reactivity. These descriptors include properties like HOMO and LUMO energies, the HOMO-LUMO gap, Mulliken charges, and the electrophilicity index.

These descriptors have been used to predict the reactivity of various chemical systems. arxiv.orgnih.gov For example, the electrophilicity index has been shown to be a strong predictor of the reactivity of Michael acceptors. nih.gov

For zirconium(II) sulfate, these descriptors could be calculated to predict its reactivity towards different reagents. For instance, the energy of the LUMO would indicate its susceptibility to nucleophilic attack, while the energy of the HOMO would relate to its ability to act as an electron donor. The Mulliken charge on the zirconium atom would also be a key indicator of its electrophilicity. By comparing these descriptors with those of other known compounds, it would be possible to make qualitative predictions about the chemical behavior of Zr(II)SO₄.

Reaction Mechanisms and Fundamental Chemical Reactivity of Zirconium Ii Sulfate

Investigation of Oxidation-Reduction Pathways and Redox Couples Involving Zr(II) Species

Direct studies on the oxidation-reduction pathways and redox couples of zirconium(II) sulfate (B86663) in solution are not documented in the reviewed literature. The Zr(II) species is primarily identified as an intermediate in the reduction of Zr(IV). In molten chloride salts, such as LiCl-KCl eutectic mixtures, electrochemical studies have identified redox couples involving different oxidation states of zirconium. For instance, a multi-step reduction mechanism from Zr(IV) has been proposed, which includes the Zr(IV)/Zr(II) and Zr(II)/Zr redox couples. researchgate.netcore.ac.ukresearchgate.net These studies, however, are conducted in high-temperature, halide-rich environments, and their applicability to a sulfate system at ambient conditions is uncertain.

The formal potentials of these redox couples are highly dependent on the medium. utexas.edu The reactivity of Zr(II) is often characterized by its propensity for oxidation to the more stable Zr(IV) state or its involvement in disproportionation reactions. researchgate.net For example, a heterobimetallic Zr(IV)/Co(-I) complex can undergo a two-electron oxidation in the presence of specific reagents, demonstrating the accessibility of different redox states, although this involves a complex organometallic framework rather than a simple salt. nih.gov

There is no available data to populate a table of redox potentials for Zr(II)SO₄ in any solvent system.

Hydrolysis and Speciation in Diverse Solvent Systems (e.g., Non-Aqueous, Mixed Solvents)

There is no specific research on the hydrolysis and speciation of zirconium(II) sulfate in any solvent system. The chemistry of zirconium in aqueous solutions is dominated by the Zr(IV) ion, which is subject to extensive hydrolysis even in strongly acidic solutions, forming various polynuclear species. mdpi.comoecd-nea.orglbl.gov The speciation of Zr(IV) in sulfate-containing solutions is complex, involving the formation of various sulfato-complexes. mdpi.com

Given the high reactivity and strong reducing nature expected of a Zr(II) ion, it would likely be unstable in protic solvents like water, undergoing rapid oxidation and hydrolysis. In non-aqueous or mixed solvents, its behavior would be heavily influenced by the solvent's properties, such as its dielectric constant and coordinating ability, which can affect ion-pairing and speciation. researchgate.net However, without experimental or theoretical studies on Zr(II)SO₄, any description of its speciation remains speculative.

Ligand Exchange Kinetics and Thermodynamics

No data exists in the scientific literature regarding the ligand exchange kinetics and thermodynamics for zirconium(II) sulfate. Studies on ligand exchange involving zirconium are typically performed on more stable Zr(IV) complexes or organometallic compounds. For example, ligand exchange in zirconocene (B1252598) dichloride systems has been investigated, revealing complex interactions and the formation of various organometallic species. researchgate.net Other research has explored post-synthetic ligand exchange in robust Zr(IV)-based metal-organic frameworks (MOFs), where carboxylate linkers can be replaced. chemrxiv.org The energy barriers and mechanisms of such exchanges are highly dependent on the specific ligand and the coordination environment of the zirconium center. rsc.org These findings, while illustrating the principles of ligand exchange on zirconium centers, are not directly transferable to the simple inorganic salt, zirconium(II) sulfate.

Thermal Decomposition Mechanisms and By-Product Formation

The thermal decomposition mechanism of zirconium(II) sulfate has not been reported. In contrast, the thermal decomposition of zirconium(IV) sulfate and its hydrates is well-studied. Zirconium(IV) sulfate tetrahydrate, Zr(SO₄)₂·4H₂O, decomposes in multiple steps. It typically loses water molecules upon heating, converting to the monohydrate around 100°C and becoming anhydrous at approximately 380°C. up.ac.za Further heating to higher temperatures (above 700°C) leads to the decomposition of the anhydrous salt to form zirconium dioxide (ZrO₂) and sulfur oxides. researchgate.netgovinfo.gov The final crystalline phase of the resulting ZrO₂ can be influenced by the precursor salt and the decomposition conditions. researchgate.net

It could be hypothesized that the thermal decomposition of Zr(II)SO₄, if it could be isolated, would also yield zirconium oxide. However, the lower oxidation state of the zirconium might lead to different intermediate species or decomposition temperatures. Without experimental data, the specific pathway and by-products remain unknown.

Table 1: Thermal Decomposition Stages of Zirconium(IV) Sulfate Hydrates (for comparison) This table presents data for Zr(SO₄)₂·nH₂O, not ZrSO₄, as no data for the latter is available.

CompoundTemperature (°C)EventProductReference
Zr(SO₄)₂·4H₂O100-150DehydrationZr(SO₄)₂·H₂O up.ac.zachemicalbook.com
Zr(SO₄)₂·H₂O~380DehydrationAnhydrous Zr(SO₄)₂ up.ac.zachemicalbook.com
Anhydrous Zr(SO₄)₂>650-700DecompositionZrO₂ researchgate.net

Fundamental Reactivity with Small Molecules and Common Reagents

There is a lack of specific information on the reactivity of solid zirconium(II) sulfate with small molecules such as oxygen (O₂), hydrogen (H₂), or carbon monoxide (CO). Generally, low-valent zirconium compounds are expected to be highly reactive and strong reducing agents. up.ac.za For instance, heterobimetallic complexes containing Zr(II) have been shown to react readily with O₂ to form peroxo species. osti.govillinois.edu The surface of zirconium metal reacts with O₂, N₂, and H₂ at elevated temperatures to form oxides, nitrides, and hydrides, respectively. onemine.org The surface of zirconium dioxide (ZrO₂) can also interact with small molecules like CO, CO₂, and H₂S, with the reactivity being influenced by surface defects and hydroxylation. rsc.orgresearchgate.net

Given this general reactivity, it is highly probable that zirconium(II) sulfate would be readily oxidized by atmospheric oxygen. Its interaction with other small molecules would depend on the specific reaction conditions, but no studies have been published on this topic for ZrSO₄.

Solid-State Reaction Kinetics and Diffusion Mechanisms

No studies on the solid-state reaction kinetics and diffusion mechanisms of zirconium(II) sulfate are available in the current body of scientific literature. Research in this area for zirconium compounds typically focuses on the synthesis of materials like zirconium carbide (ZrC) from the solid-state reaction of zirconium dioxide (ZrO₂) with carbon at high temperatures, or the formation of zirconium vanadate (B1173111) (ZrV₂O₇). rsc.orgresearchgate.netresearchgate.net These studies involve Zr(IV) as the starting oxidation state, and the kinetics are governed by factors such as reaction temperature, particle size, and the presence of intermediate phases. rsc.orgresearchgate.net The diffusion mechanisms in such systems are complex, involving transport through product layers and along grain boundaries. Without a stable sample of zirconium(II) sulfate, such investigations are not feasible.

Surface Reactivity and Adsorption Dynamics

Direct experimental data on the surface reactivity and adsorption dynamics of zirconium(II) sulfate is absent from the literature. The surface chemistry of zirconium compounds has been extensively studied for zirconium dioxide (ZrO₂) and sulfated zirconia. The surface of ZrO₂ polymorphs exhibits both Lewis acidic and Brønsted basic sites, and its reactivity is strongly influenced by surface hydroxylation and defects. rsc.orgacs.org Sulfated zirconia, prepared by treating zirconia with sulfuric acid, is known for its strong acidic properties, which arise from the interaction between sulfate groups and the zirconia surface. researchgate.netresearchgate.netnih.govacs.org The adsorption of sulfate on zirconia surfaces has been investigated both experimentally and theoretically. nih.govacs.org

While these studies provide insight into the nature of sulfate-zirconium interactions on a surface, they all pertain to systems where zirconium is in the +4 oxidation state. The surface properties of a hypothetical Zr(II)SO₄ solid would likely be dominated by the high reactivity of the Zr(II) sites, making them prone to oxidation and interaction with adsorbates, but no specific research has been conducted. semanticscholar.org

Coordination Chemistry and Complex Formation of Zirconium Ii Sulfate

Exploration of Sulfate (B86663) Coordination Modes (e.g., Monodentate, Bidentate, Chelating, Bridging)

The coordination of a sulfate anion to a metal center can occur in several ways:

Monodentate: The sulfate ion binds to the metal through one of its oxygen atoms.

Bidentate Chelating: Two oxygen atoms from the same sulfate ion bind to a single metal center, forming a chelate ring.

Bridging: The sulfate ion links two or more metal centers.

These coordination modes have been extensively studied for many metal sulfates. For instance, in the crystal structure of anhydrous α-Zr(SO₄)₂, the sulfate groups act as bridging ligands, connecting multiple zirconium atoms to form a complex three-dimensional network. iucr.org In this Zr(IV) compound, each zirconium atom is coordinated to oxygen atoms from seven different sulfate groups. iucr.org Studies of aqueous Zirconium(IV) sulfate solutions have also identified bidentate sulfate coordination and sulfate-bridged zirconium dimers. acs.org

For the hypothetical Zirconium(II) sulfate, no experimental data exists to determine how the sulfate ion would coordinate. The synthesis of such a compound is precluded by the high propensity of the Zr(II) ion to oxidize to the much more stable Zr(IV) state. Theoretical calculations would be required to predict the preferred coordination geometry, but such studies for ZrSO₄ are not available.

Formation and Characterization of Polynuclear Complexes and Clusters

Polynuclear complexes, or clusters, contain multiple metal atoms held together by bridging ligands. Zirconium has a strong tendency to form such clusters, which are typically based on Zr(IV). These clusters often feature oxo- or hydroxo-bridges in addition to other ligands. acs.orgnih.govnih.gov For example, a well-known aqueous species is the tetrameric [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ ion. acs.org In sulfate-containing systems, very large polynuclear Zr(IV) clusters, such as the 18-atom cluster [Zr₁₈(OH)₂₆O₂₀(H₂O)₂₃.₂(SO₄)₁₂.₇]⁰.⁶⁺, have been crystallized and characterized. acs.orgacs.org

The formation of polynuclear Zirconium(II) sulfate clusters has not been reported. The synthesis of such clusters would face the immense challenge of maintaining the +2 oxidation state for multiple zirconium atoms, a scenario that is energetically unfavorable. Research into low-valent zirconium clusters is an active but highly specialized field, generally requiring non-aqueous environments and stabilizing organometallic ligands. acs.orgnih.gov

Influence of Ancillary Ligands on Zirconium(II) Stability and Reactivity

Ancillary ligands are ligands in a complex other than the primary one of interest (in this case, sulfate). They play a crucial role in tuning the stability and reactivity of the metal center. For Zirconium(II), the choice of ancillary ligand is critical for its very existence. Stable Zr(II) complexes have been prepared using ligands like phosphines, cyclopentadienyl (B1206354) derivatives, and diazabutadiene ligands. acs.orgrsc.orgacs.orgacs.orgrsc.org These ligands are typically soft and have π-accepting properties that help to stabilize the low oxidation state of the metal.

There are no reports of a Zirconium(II) complex containing a sulfate ion, even as one component among other stabilizing ancillary ligands. The hard, oxo-based nature of the sulfate ligand is generally incompatible with the soft, electron-rich nature of a low-valent metal center like Zr(II), which would be readily oxidized. Therefore, the influence of ancillary ligands on the stability of a hypothetical Zr(II) sulfate complex remains an unstudied topic.

Design of Host-Guest Systems and Framework Structures Incorporating Zr(II) Sulfate

Host-guest systems, such as metal-organic frameworks (MOFs), are materials constructed from metal nodes and organic linkers. Zirconium(IV) is a popular choice for creating robust MOFs, where [Zr₆O₄(OH)₄]¹²⁺ clusters often serve as the secondary building units (SBUs). nih.gov While sulfate ions can be incorporated into zirconium-based materials, the design of frameworks based on a hypothetical Zirconium(II) sulfate node is not feasible due to the instability of the Zr(II) cation. The synthesis conditions for MOFs, often involving polar solvents and elevated temperatures, would promote immediate oxidation from Zr(II) to Zr(IV).

Solution-Phase Speciation Studies (e.g., Potentiometry, Conductometry, UV-Vis Spectroscopy)

Solution-phase speciation studies aim to identify the different chemical species that exist in a solution under various conditions. The speciation of Zirconium(IV) in aqueous sulfate solutions has been investigated, revealing the presence of various sulfato-complexes and hydrolyzed oligomers. acs.orgresearchgate.netmdpi.com These studies are complicated by the strong tendency of Zr(IV) to hydrolyze and polymerize. nii.ac.jp

For Zirconium(II), such studies are exceptionally challenging and have not been performed for a sulfate system. The Zr(II) ion has no known aqueous chemistry, as it is a powerful reducing agent. priyamstudycentre.com Any attempt to dissolve a hypothetical ZrSO₄ in water would result in immediate reaction with water and oxidation. Speciation studies of low-valent cations are possible but require strictly non-aqueous, non-oxidizing conditions and are typically focused on organometallic systems. cost-nectar.eu

Crystallization Processes and Polymorphism

Crystallization is the process of forming a solid crystal from a solution, melt, or gas. Polymorphism is the ability of a solid material to exist in more than one crystal structure. The crystallization of various Zirconium(IV) sulfate hydrates and basic sulfates is well-documented. iucr.orgmdpi.comiaea.org Furthermore, Zirconium(IV) oxide (Zirconia, ZrO₂), the ultimate product of heating zirconium salts, exhibits well-known polymorphism between monoclinic, tetragonal, and cubic phases. mdpi.comresearchgate.net

There are no reports on the crystallization or polymorphism of Zirconium(II) sulfate. The prerequisite for such studies is the synthesis of the compound itself, which has not been achieved. Studies on the crystallization of low-valent zirconium compounds are limited to specialized organometallic complexes stabilized by carefully chosen ligands in inert atmospheres. nih.gov

Note on Data Tables: The generation of interactive data tables requires the existence of experimental or established theoretical data. As Zirconium(II) sulfate is a hypothetical and uncharacterized compound, no such data is available in the scientific literature. The tables below list the chemical compounds mentioned in this article.

Table of Compounds

Compound Name Chemical Formula
Zirconium(II) Sulfate ZrSO₄
Zirconium(IV) Sulfate Zr(SO₄)₂
Zirconium(IV) oxide ZrO₂

Advanced Applications in Fundamental Materials Chemistry and Catalysis Mechanistic Focus

Exploration of Zirconium(II) Sulfate (B86663) as a Component in Novel Functional Materials (e.g., Redox Active Materials, Ion Conductors)

No dedicated research was found on the synthesis or application of zirconium(II) sulfate as a primary component in redox-active materials or ion conductors. While the Zr²⁺/Zr⁴⁺ redox couple has been observed in electrochemical studies under specific conditions frontiersin.org, there is no literature on harnessing this in a solid-state zirconium(II) sulfate material for functional applications. Similarly, no studies concerning the ionic conductivity of a material based on zirconium(II) sulfate were identified. Research into ion transport in zirconium-containing systems typically involves Zr(IV) species nih.govnih.gov.

Mechanistic Investigations into Potential Catalytic Activity (e.g., C-H Activation, Organic Transformations)

There is no available literature presenting mechanistic investigations into the catalytic activity of isolated zirconium(II) sulfate. Catalysis research involving zirconium predominantly focuses on stable Zr(IV)-based materials, such as ZrO₂, sulfated zirconia, and metal-organic frameworks (MOFs), which are used in a wide array of organic transformations rsc.orgmdpi.com. Research into low-valent zirconium catalysis typically involves organometallic complexes designed to stabilize the Zr(II) center, and does not use or mention zirconium(II) sulfate nih.govresearchgate.net.

Homogeneous Catalysis Research

No publications were found that explore zirconium(II) sulfate as a homogeneous catalyst.

Heterogeneous Catalysis Research

No publications were found that describe the use or investigation of zirconium(II) sulfate as a heterogeneous catalyst. Heterogeneous catalysis by zirconium compounds almost exclusively involves Zr(IV) in oxides or supported forms researchgate.netnih.govresearchgate.netnih.gov.

Role in Fundamental Surface Chemistry and Adsorption Phenomena

The fundamental surface chemistry and adsorption phenomena of zirconium(II) sulfate have not been a subject of published research. Studies on zirconium surface chemistry focus on the interaction of various molecules with stable zirconium oxide (ZrO₂) or zirconium phosphonate (B1237965) surfaces nih.govresearchgate.netnih.govdiva-portal.orgacs.org. These studies involve zirconium in the +4 oxidation state.

Development of Zirconium(II) Sulfate-Based Precursors for Advanced Material Synthesis

Future Research Trajectories and Methodological Innovations

Development of In Situ and Operando Spectroscopic Techniques for Transient Species Detection

The study of transient species in chemical reactions is crucial for understanding reaction mechanisms. researchgate.netyoutube.com In situ and operando spectroscopy are powerful methodologies that allow for the characterization of materials during a reaction, under real working conditions. researchgate.netwikipedia.org The development of these techniques is a key research direction for zirconium(II) chemistry. By applying techniques such as time-resolved infrared (IR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) under reaction conditions, researchers can gain insights into the formation and decay of short-lived zirconium(II) intermediates. researchgate.netunito.it This will enable a more precise understanding of the reaction pathways involved in the synthesis and application of zirconium(II) sulfate (B86663).

Operando spectroscopy, in particular, combines the spectroscopic characterization of a catalyst with the simultaneous measurement of its catalytic activity and selectivity, providing a direct link between the structure of the active sites and their performance. wikipedia.org The application of these techniques to the study of zirconium(II) sulfate could reveal, for instance, the nature of the active species in catalytic processes or the intermediate phases formed during its synthesis.

Key Spectroscopic Techniques for Zirconium(II) Research

Technique Information Gained Relevance to Zirconium(II) Sulfate
Infrared (IR) Spectroscopy Vibrational modes of molecules, functional groups. Identification of transient sulfate and zirconium-ligand bonds.
Raman Spectroscopy Complementary vibrational information to IR. Characterization of solid-state structures and phase transformations.
X-ray Absorption Spectroscopy (XAS) Local atomic structure and electronic state of elements. Probing the oxidation state and coordination environment of zirconium.

| UV-Vis Spectroscopy | Electronic transitions. | Studying the electronic properties of zirconium(II) complexes. |

High-Throughput Screening and Combinatorial Chemistry for Novel Zirconium(II) Compounds

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of different but structurally related compounds. researchgate.netresearchgate.net When coupled with high-throughput screening (HTS), which allows for the rapid testing of the properties of these compounds, it becomes a formidable tool for materials discovery. nih.gov The application of these methodologies to zirconium(II) chemistry could accelerate the discovery of new compounds with desirable properties.

For instance, a combinatorial approach could be used to synthesize a library of zirconium(II) compounds with different ligands or counter-ions. These libraries could then be rapidly screened for properties such as catalytic activity, thermal stability, or specific electronic properties. This approach significantly reduces the time and resources required for the discovery of new materials compared to traditional one-by-one synthesis and testing. researchgate.net

Integration of Machine Learning and Artificial Intelligence for Material Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are becoming increasingly important in materials science for their ability to predict material properties and guide the design of new materials. rsc.orgnih.govswan.ac.uk By training algorithms on existing experimental and computational data, ML models can learn the complex relationships between the structure of a material and its properties. aps.org

In the context of zirconium(II) sulfate, ML models could be developed to predict properties such as stability, reactivity, and electronic structure based on its composition and atomic arrangement. mdpi.com This would allow for the in silico design of new zirconium(II)-based materials with tailored functionalities, significantly reducing the need for extensive experimental work. For example, a neural network potential has been developed for zirconium to describe its mechanical properties, demonstrating the power of this approach. aps.org The integration of AI and ML will be instrumental in accelerating the discovery and optimization of zirconium(II) compounds.

Exploration of Zirconium(II) Chemistry under Extreme Conditions (e.g., High Pressure, Ultra-Low Temperature)

The study of chemical systems under extreme conditions of pressure and temperature can reveal novel phenomena and lead to the synthesis of new materials with unique properties. lehigh.edu The exploration of zirconium(II) chemistry under such conditions is a promising area for future research.

Recent studies on zirconium metal under high pressure have shown complex deformation behaviors, highlighting our incomplete understanding of this element under extreme environments. llnl.gov Investigating the behavior of zirconium(II) sulfate under high pressure could lead to the discovery of new crystalline phases with interesting electronic or catalytic properties. Similarly, studies at ultra-low temperatures can help to trap and characterize reactive intermediates that are unstable at room temperature, providing valuable mechanistic insights. researchgate.net Research in this area will likely require the development of specialized experimental setups that can handle these extreme conditions while allowing for in situ characterization. The use of nanoparticles as sacrificial agents to minimize hydride-induced embrittlement in zirconium alloys under high temperature and pressure has also been explored. mdpi.com

Bridging Theoretical Predictions with Advanced Experimental Verification

A synergistic approach that combines theoretical modeling with advanced experimental verification is essential for advancing our understanding of zirconium(II) chemistry. acs.orgnih.gov Theoretical calculations, such as those based on density functional theory (DFT), can provide valuable insights into the electronic structure, stability, and reactivity of zirconium(II) compounds. oecd-nea.org These theoretical predictions can then guide experimental efforts, for example, by suggesting promising synthetic targets or reaction conditions.

Conversely, advanced experimental techniques are needed to validate and refine the theoretical models. researchgate.net High-resolution structural characterization techniques, such as single-crystal X-ray diffraction, and sensitive spectroscopic methods are crucial for providing the detailed experimental data needed to benchmark and improve theoretical models. This iterative process of theoretical prediction and experimental verification will be a key driver of progress in the field.

Sustainable Synthesis Approaches for Zirconium(II) Sulfate

The development of sustainable and environmentally friendly synthetic methods is a critical aspect of modern chemistry. bohrium.com Future research on zirconium(II) sulfate should focus on developing "green" synthesis routes that minimize waste, use less hazardous reagents, and are more energy-efficient.

One approach is the use of solvent-free synthesis methods, which can reduce the environmental impact associated with solvent use and disposal. bohrium.com Another promising direction is the use of mechanochemistry, where mechanical energy is used to drive chemical reactions, often in the absence of a solvent. Furthermore, research into the synthesis of zirconium sulfate from zirconyl hydroxide (B78521) using sulfuric acid aims to create a more economical and environmentally friendly process. researchgate.net The development of sustainable synthesis methods for zirconium-based materials, such as metal-organic frameworks, using green solvents like water and ethanol (B145695) is also an active area of research. bohrium.com The synthesis of nano-zirconium dioxide through green methods is also being explored for various applications. mdpi.com Additionally, methods for the recovery of zirconium from industrial waste streams, such as the precipitation of basic zirconium sulfate, contribute to a more circular economy. mdpi.com

Q & A

Q. How can X-ray diffraction (XRD) be used to verify the phase purity of zirconium(2+) sulfate products?

  • Methodological Answer : Compare experimental XRD patterns (e.g., 2θ = 20–60°) with reference data (e.g., PDF#86-1449 for ZrO₂). Mismatches in peak positions/intensities indicate impurities or amorphous content. For example, residual Zr(OH)₄ may manifest as broad peaks at ~30° 2θ .

Q. What safety protocols are essential when handling zirconium(2+) sulfate in laboratory settings?

  • Methodological Answer : Use PPE (N95 masks, nitrile gloves, goggles) to prevent inhalation/contact. Store in sealed containers at room temperature; avoid moisture to prevent hydrolysis. Toxicity data (oral LD₅₀ = 3.5 g/kg in rats) suggest moderate hazard, but prolonged exposure to dust may cause respiratory irritation .

Advanced Research Questions

Q. How do contradictions in solubility data for zirconium(2+) sulfate in sulfuric acid solutions arise, and how can they be resolved experimentally?

  • Methodological Answer : Solubility discrepancies stem from variations in solution acidity (H₂SO₄ concentration) and temperature. Conduct systematic solubility studies using gravimetric analysis under controlled conditions (e.g., 25–80°C, 0.5–6 M H₂SO₄). Monitor phase transitions via Raman spectroscopy to identify hydrated vs. anhydrous forms .

Q. What advanced characterization techniques differentiate surface-modified zirconium sulfate derivatives (e.g., sulfate-pillared clays)?

  • Methodological Answer : Combine nitrogen adsorption (BET) for surface area, XPS for sulfate coordination, and solid-state NMR (e.g., ¹H→¹³C CP/MAS) to probe surfactant interactions. For pillared clays, XRD basal spacing shifts (e.g., from 12 Å to 18 Å) confirm intercalation .

Q. How do kinetic effects in precursor solutions (e.g., zirconium sulfate vs. oxychloride) influence crystallization pathways?

  • Methodological Answer : Compare induction times for nucleation using turbidimetry. Zirconium sulfate exhibits delayed precipitation due to slower ligand exchange (vs. oxychloride), favoring larger, more ordered crystals. In situ SAXS/WAXS can track particle growth dynamics .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for optimizing zirconium sulfate synthesis parameters (e.g., response surface methodology)?

  • Methodological Answer : Use a central composite design (CCD) with variables: acid concentration, temperature, and reaction time. Analyze responses (yield, crystallinity) via ANOVA. For example, a 3-factor CCD with 20 runs can identify interactions between H₂SO₄ concentration and evaporation rate .

Q. How can thermogravimetric analysis (TGA) differentiate between hydrated and anhydrous zirconium sulfate forms?

  • Methodological Answer : Hydrated forms (e.g., Zr(SO₄)₂·4H₂O) show mass loss steps at 100–150°C (water loss) and 300–400°C (SO₃ release). Anhydrous forms lack the low-temperature loss. Couple with DSC to confirm endothermic/exothermic transitions .

Conflict Resolution in Literature

Q. Why do reported surface areas of zirconium hydroxide intermediates vary widely, and how can synthesis protocols be standardized?

  • Methodological Answer : Variations arise from drying methods (e.g., freeze-drying vs. oven-drying) and surfactant use (e.g., sodium dodecyl sulfate). Standardize by using templating agents (CTAB) and critical point drying to minimize pore collapse .

Q. What mechanistic insights explain discrepancies in zirconium sulfate’s catalytic activity across studies?

  • Methodological Answer : Surface sulfate density and Lewis acidity (probed by pyridine-IR) dictate catalytic performance. Contradictions arise from differing pretreatment conditions (e.g., calcination temperature). Use NH₃-TPD to quantify acid site distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.